molecular formula C34H64O12 B12429248 Trehalose 6-behenate

Trehalose 6-behenate

Cat. No.: B12429248
M. Wt: 664.9 g/mol
InChI Key: NJZWDNHQMKEBGD-JXLWDPPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trehalose 6-behenate can be synthesized by reacting trehalose with behenic acid under specific conditions. The process involves heating the mixture to facilitate the esterification reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified using techniques such as crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Trehalose 6-behenate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the breakdown of the ester bonds .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

. Upon recognition, these receptors form a heterodimer that interacts with the Fc receptor common γ-chain (FcRγ). This interaction triggers intracellular signaling through the Syk-CARD9-dependent NF-κB pathway, leading to the production of Th1/Th17 polarization cytokines and chemokines .

Properties

Molecular Formula

C34H64O12

Molecular Weight

664.9 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl docosanoate

InChI

InChI=1S/C34H64O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(36)43-23-25-28(38)30(40)32(42)34(45-25)46-33-31(41)29(39)27(37)24(22-35)44-33/h24-25,27-35,37-42H,2-23H2,1H3/t24-,25-,27-,28-,29+,30+,31-,32-,33-,34-/m1/s1

InChI Key

NJZWDNHQMKEBGD-JXLWDPPOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.